molecular formula C12H15NO B13258336 2-(3-Amino-4-methylphenyl)cyclopentan-1-one

2-(3-Amino-4-methylphenyl)cyclopentan-1-one

Cat. No.: B13258336
M. Wt: 189.25 g/mol
InChI Key: RZUDAMWPJHMYFP-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methylphenyl)cyclopentan-1-one is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound is characterized by a cyclopentanone ring substituted with a 3-amino-4-methylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methylphenyl)cyclopentan-1-one typically involves the reaction of 3-amino-4-methylbenzaldehyde with cyclopentanone under acidic or basic conditions. The reaction can be catalyzed by various reagents such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methylphenyl)cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-(3-Amino-4-methylphenyl)cyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methylphenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(3-amino-4-methylphenyl)cyclopentan-1-one

InChI

InChI=1S/C12H15NO/c1-8-5-6-9(7-11(8)13)10-3-2-4-12(10)14/h5-7,10H,2-4,13H2,1H3

InChI Key

RZUDAMWPJHMYFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCC2=O)N

Origin of Product

United States

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